Enzymatic Potency Comparison: GNE-1858 vs. CFI-402411 and HPK1-IN-62
GNE-1858 demonstrates potent inhibition of HPK1 with an IC50 of 1.9 nM for wild-type HPK1 in biochemical assays, as reported in the MedChemExpress technical datasheet [1]. In comparison, the clinical-stage HPK1 inhibitor CFI-402411 exhibits an IC50 of 4.0 ± 1.3 nM in a similar assay format [2]. Another comparator, HPK1-IN-62, shows an IC50 of 1.22 nM [3]. While HPK1-IN-62 is marginally more potent in this isolated biochemical context, GNE-1858's potency is well-validated and falls within a similar high-potency range, ensuring effective target engagement at low nanomolar concentrations.
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.9 nM (wild-type HPK1) |
| Comparator Or Baseline | CFI-402411: 4.0 ± 1.3 nM; HPK1-IN-62: 1.22 nM |
| Quantified Difference | GNE-1858 is 2.1-fold more potent than CFI-402411; HPK1-IN-62 is 1.6-fold more potent than GNE-1858. |
| Conditions | Biochemical kinase assay, ATP-competitive format |
Why This Matters
This potency data confirms GNE-1858 as a highly effective tool compound for HPK1 inhibition, with activity comparable to or exceeding that of other leading research compounds, ensuring reliable target engagement in experimental systems.
- [1] MedChemExpress. GNE-1858 (HPK1 Inhibitor) Technical Datasheet. HY-135892. Accessed 2026. View Source
- [2] TWT-101: a phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer. CUHK Research Portal. 2024. View Source
- [3] MedChemExpress. HPK1-IN-62 (HPK1 Inhibitor) Technical Datasheet. Accessed 2026. View Source
